7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide is a compound that belongs to the class of isoindole-imide derivatives. It features a unique structure characterized by the presence of a heptanamide chain and an isoindole moiety with dioxo functionalities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics.
The compound is referenced in several scientific databases and patents, including PubChem and various research articles focusing on isoindole derivatives. Its chemical properties and potential applications have been explored in studies related to antioxidant activity and pharmaceutical formulations .
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide can be classified as:
The synthesis of 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoindole derivatives with heptanoic acid or its derivatives under specific catalytic conditions.
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide can undergo various chemical reactions typical for amides and isoindole derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide primarily revolves around its interaction with biological targets:
Research indicates that similar compounds have shown promise in reducing oxidative stress and modulating enzyme activity .
Properties such as melting point and boiling point are often determined experimentally but were not specified in the available data.
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide has potential applications in:
This compound exemplifies the ongoing exploration into isoindole-based structures for therapeutic applications, highlighting its significance in medicinal chemistry research.
Isoindole-1,3-dione derivatives, characterized by a dicarboximide core, represent a privileged scaffold in medicinal chemistry due to their versatile biological activities and capacity for structural diversification. These compounds exhibit pronounced immunomodulatory, anti-angiogenic, and anti-inflammatory effects by selectively targeting key signaling pathways. Specifically, they inhibit tumor necrosis factor-alpha (TNF-α) production and modulate cytokine synthesis (e.g., IL-10), making them crucial candidates for oncological and autoimmune therapeutics [7]. The phthalimide moiety serves as a structural anchor, enabling interactions with cereblon (CRBN) within the E3 ubiquitin ligase complex—a mechanism exploited in targeted protein degradation therapies. Modifications at the N2 position of the isoindole ring, such as the addition of alkylamide chains, fine-tune bioavailability, target specificity, and pharmacokinetic profiles [7] [8].
Table 1: Biological Targets of Isoindole-1,3-dione Derivatives
Targeted Pathway | Biological Effect | Therapeutic Relevance |
---|---|---|
TNF-α Inhibition | Suppresses pro-inflammatory cytokines | Autoimmune disorders, septic shock |
CRBN Binding | Induces proteasomal degradation | Multiple myeloma, myelodysplastic syndromes |
Angiogenesis Blockade | Reduces endothelial cell proliferation | Solid tumors, age-related macular degeneration |
IL-10 Modulation | Enhances anti-inflammatory response | Inflammatory bowel disease, rheumatoid arthritis |
The compound 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide (CAS: 1803595-08-5) is classified as a heptanamide-linked isoindolinone. Its structure comprises a seven-carbon aliphatic chain terminating in a primary amide group, distinguishing it from related derivatives:
The heptanamide linker in the subject compound balances flexibility and hydrophilicity, promoting membrane permeability while retaining the isoindolinone core’s electronic properties. This places it within "Class II" of immunomodulatory imide drugs (IMiDs)—structurally simplified agents optimized for metabolic stability over classical IMiDs like lenalidomide [8].
Despite promising structural features, 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide remains underexplored compared to its analogs. Key research gaps include:
Table 2: Comparative Analysis of Isoindole-1,3-dione Derivatives
Compound | CAS/MFCD | Molecular Weight | Structural Feature | Research Status |
---|---|---|---|---|
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide | 1803595-08-5 | 274.31 g/mol | Terminal primary amide | Supplier-limited; no bioactivity data |
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid | 1154-46-7 | 275.30 g/mol | Terminal carboxylic acid | Cold-chain distrib.; no mechanistic studies [2] |
N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide | 4483-0665 | 378.47 g/mol | N-aryl substituted amide | Available for screening; logP=5.62 [3] [5] |
7-(1,3-Dioxoisoindol-2-yl)-N-(1-phenyl-3-propan-2-ylindol-2-yl)heptanamide | 138349-48-1 | 507.6 g/mol | Hybrid indole-isoindole | In stock; XLogP=6.5 [6] |
Future research must prioritize in vitro degron recruitment assays and pharmacokinetic profiling to validate this compound’s placement within the IMiD scaffold hierarchy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4